![molecular formula C10H6Br2N2S B15223762 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole
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Overview
Description
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S and a molecular weight of 344.03 g/mol . This compound is known for its unique structure, which includes a naphtho[2,3-c][1,2,5]thiadiazole core substituted with bromine atoms at the 4 and 9 positions. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole typically involves the bromination of naphtho[2,3-c][1,2,5]thiadiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphtho[2,3-c][1,2,5]thiadiazole derivatives .
Scientific Research Applications
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile: This compound has a similar core structure but different substituents, leading to distinct chemical properties and applications.
4,9-Dibromobenzo[f][2,1,3]benzothiadiazole: Another related compound with a different arrangement of the thiadiazole ring and bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H6Br2N2S |
---|---|
Molecular Weight |
346.04 g/mol |
IUPAC Name |
4,9-dibromo-4,9-dihydrobenzo[f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C10H6Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4,7-8H |
InChI Key |
HDGHXWLFDUNAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=NSN=C3C(C2=C1)Br)Br |
Origin of Product |
United States |
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